N-(3-bromo-4-oxocyclohexyl)acetamide
Overview
Description
N-(3-bromo-4-oxocyclohexyl)acetamide: is a chemical compound with the molecular formula C8H12BrNO2 and a molecular weight of 234.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide typically involves the bromination of cyclohexanone followed by acylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The intermediate product is then reacted with acetic anhydride to form the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: N-(3-bromo-4-oxocyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming cyclohexylacetamide.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylacetamide.
Substitution: Formation of various substituted cyclohexylacetamide derivatives.
Scientific Research Applications
Chemistry: N-(3-bromo-4-oxocyclohexyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: The compound is studied for its potential as an impurity in Apixaban, which is used to prevent venous thromboembolism and stroke in patients with atrial fibrillation . Its role in medicinal chemistry involves exploring its effects on coagulation pathways and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the synthesis of various chemical products. Its applications extend to the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3-bromo-4-oxocyclohexyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. In the context of its role as an impurity in Apixaban, it inhibits coagulation factor Xa, thereby preventing the formation of blood clots . The pathways involved include the intrinsic and extrinsic coagulation pathways, which are crucial for maintaining hemostasis .
Comparison with Similar Compounds
- N-(3-bromo-4-oxocyclohexyl)acetamide
- Cyclohexylacetamide
- N-(4-bromo-3-oxocyclohexyl)acetamide
- N-(3-chloro-4-oxocyclohexyl)acetamide
Comparison: this compound is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity. Compared to cyclohexylacetamide, the bromo derivative exhibits different pharmacokinetic and pharmacodynamic properties . The substitution of the bromo group with other halogens, such as chlorine, results in compounds with varying degrees of potency and selectivity in their biological effects .
Properties
IUPAC Name |
N-(3-bromo-4-oxocyclohexyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTGJPGTKKCSKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730764 | |
Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
687639-03-8 | |
Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.